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molecular formula C12H11NO2 B8728961 Methyl 6-methylisoquinoline-3-carboxylate

Methyl 6-methylisoquinoline-3-carboxylate

Cat. No. B8728961
M. Wt: 201.22 g/mol
InChI Key: HEBPTLIHJXFUON-UHFFFAOYSA-N
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Patent
US07001900B2

Procedure details

DBU (4.71 mL, 31.5 mmol) and methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate (10.43 g, 31.5 mmol) are dissolved in CH2Cl2 (175 mL). The resulting solution is added drop-wise a solution of 4-methylphthalaldehyde (4.24 g, 28.6 mmol) in CH2Cl2 (200 mL) at 0° C. The reaction is stirred cold for 1 hour at 0° C. and then for an additional 18 hours at rt. The volatiles are evaporated to an orange oil, which is dissolved in CHCl3 (200 mL). DBU (4.79 mL, 32.0 mmol) and TFAA (4.52 mL, 32.0 mmol) are added. The reaction is stirred under N2 for 3 hours. Upon completion, the reaction is quenched with 250 mL of saturated NaHCO3 solution. The organic layer is separated and the aqueous layer is extracted with 2×250 mL of CHCl3. The organic layers are combined, dried (MgSO4), filtered, and concentrated. The crude reaction mixture is purified by column chromatography using a step gradient of 20% EtOAc to 26% EtOAc in hexanes in 2% intervals. The resulting product-containing fractions are concentrated and purified via preparative achiral HPLC to yield 0.84 g of methyl 6-methyl-isoquinoline-3-carboxylate as a yellow solid. HRMS (FAB) calculated for C12H11N O2+H+: 202.0868, found 202.0863.
Name
Quantity
4.71 mL
Type
reactant
Reaction Step One
Quantity
10.43 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.79 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.52 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[CH3:12][O:13][C:14](=[O:33])[CH:15]([NH:22]C(OCC1C=CC=CC=1)=O)P(OC)(OC)=O.[CH3:34][C:35]1[CH:36]=[C:37]([CH:43]=O)[C:38](=[CH:41][CH:42]=1)[CH:39]=O.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:34][C:35]1[CH:36]=[C:37]2[C:38](=[CH:41][CH:42]=1)[CH:39]=[N:22][C:15]([C:14]([O:13][CH3:12])=[O:33])=[CH:43]2

Inputs

Step One
Name
Quantity
4.71 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
10.43 g
Type
reactant
Smiles
COC(C(P(=O)(OC)OC)NC(=O)OCC1=CC=CC=C1)=O
Name
Quantity
175 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.24 g
Type
reactant
Smiles
CC=1C=C(C(C=O)=CC1)C=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.79 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
4.52 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred cold for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for an additional 18 hours at rt
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The volatiles are evaporated to an orange oil, which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in CHCl3 (200 mL)
STIRRING
Type
STIRRING
Details
The reaction is stirred under N2 for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction is quenched with 250 mL of saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with 2×250 mL of CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography
ADDITION
Type
ADDITION
Details
The resulting product-containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated
CUSTOM
Type
CUSTOM
Details
purified via preparative achiral HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C2C=C(N=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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